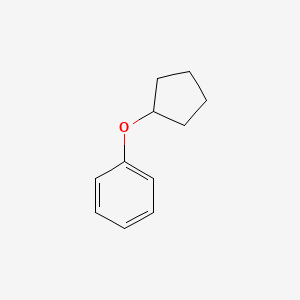

Cyclopentyloxybenzene

Description

Properties

IUPAC Name |

cyclopentyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKOHFRNPSBBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593666 | |

| Record name | (Cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33186-68-4 | |

| Record name | (Cyclopentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33186-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Cyclopentyloxybenzene?

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Version: 1.0

Executive Summary & Compound Identity

Cyclopentyloxybenzene (also known as Cyclopentyl phenyl ether) is a lipophilic ether scaffold frequently utilized in medicinal chemistry to introduce bulk and hydrophobicity to an aromatic system without the rotational freedom of linear alkyl chains. Unlike its aliphatic cousin, Cyclopentyl Methyl Ether (CPME)—a common green solvent—CPOB is primarily a structural intermediate in the synthesis of phosphodiesterase (PDE) inhibitors and agrochemicals.

This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and reactivity patterns, designed to support decision-making in hit-to-lead optimization.[1][2]

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (Cyclopentyloxy)benzene |

| Common Synonyms | Cyclopentyl phenyl ether; Phenoxycyclopentane |

| CAS Registry Number | 1005-38-5 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| SMILES | c1ccc(cc1)OC2CCCC2 |

| InChI Key | HOQUWOQWJGMQLK-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for pharmacokinetic (PK) modeling.

Physical Constants

| Property | Value / Range | Context for Drug Design |

| Physical State | Colorless to pale yellow liquid | Easy handling in liquid-phase synthesis.[1][2] |

| Boiling Point | 235–240 °C (at 760 mmHg) | High boiling point allows for high-temperature functionalization without solvent loss.[1][2] |

| Density | 1.03 ± 0.05 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups.[1][2] |

| Refractive Index ( | 1.525–1.530 | Useful for purity checks during distillation.[2] |

| Flash Point | > 95 °C | Classified as combustible but not highly flammable.[1][2] |

Solubility & Lipophilicity

| Parameter | Value | Implications |

| LogP (Octanol/Water) | 3.8 – 4.1 | High Lipophilicity. The cyclopentyl ring significantly increases permeability but may require formulation aids (e.g., cyclodextrins) for bioassays.[1][2] |

| Water Solubility | < 10 mg/L (Insoluble) | Requires organic co-solvents (DMSO, DMF) for biological testing.[2] |

| Organic Solubility | Miscible | Soluble in DCM, EtOAc, THF, Toluene, and Acetone.[2] |

Synthetic Pathways & Process Chemistry[1][2][5][6]

The synthesis of CPOB is a classic example of the Williamson Ether Synthesis .[1] However, because the electrophile is a secondary halide (Bromocyclopentane), competing elimination reactions (E2) to form cyclopentene are a critical process risk.

Optimized Protocol: Williamson Ether Synthesis

Objective: Maximize

Reagents:

-

Phenol (1.0 equiv)

-

Bromocyclopentane (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) or Cesium Carbonate ( -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

) -

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein activation[1][2]

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with Phenol (10 mmol) and anhydrous DMF (20 mL). Add

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Addition: Add Bromocyclopentane (12 mmol) and catalytic KI (1 mmol).

-

Reaction: Heat the mixture to 70–80 °C . Note: Do not exceed 90 °C to minimize E2 elimination.[1] Monitor by TLC (Hexane:EtOAc 9:1) or LC-MS.[1][2] Reaction time is typically 4–12 hours.[1]

-

Workup: Cool to RT. Dilute with Diethyl Ether (

) or Ethyl Acetate. Wash strictly with 1M NaOH (2x) to remove unreacted phenol (critical for purity). Wash with Brine (1x). -

Purification: Dry over

, filter, and concentrate. Purify via vacuum distillation or silica gel chromatography (100% Hexane → 5% EtOAc/Hexane).

Visualization: Synthetic Workflow

Caption: Optimized Williamson Ether Synthesis workflow highlighting the critical NaOH wash step to ensure removal of unreacted phenol.

Chemical Reactivity & Metabolic Stability[1][2]

For drug developers, understanding how the CPOB scaffold behaves under metabolic or synthetic stress is vital.

Electrophilic Aromatic Substitution (EAS)

The cyclopentyloxy group is a moderate activator and an ortho/para director . The steric bulk of the cyclopentyl ring slightly favors para substitution over ortho substitution compared to a simple methoxy group (anisole).[1]

-

Nitration: Reacts with

to yield predominantly 1-(cyclopentyloxy)-4-nitrobenzene.[1][2] -

Halogenation: Reacts with

to yield 4-bromo-1-(cyclopentyloxy)benzene.[1][2]

Ether Cleavage

The ether linkage is stable to basic and mild acidic conditions but cleaves under strong Lewis acidic conditions.[1]

-

Reagent:

(Boron tribromide) in DCM at -78 °C. -

Product: Phenol + Bromocyclopentane.[1]

Metabolic Pathways (CYP450)

In vivo, the CPOB moiety undergoes specific biotransformations:

-

O-Dealkylation: Major pathway, releasing phenol and cyclopentanone (via an unstable hemiacetal intermediate).[1]

-

Ring Hydroxylation: Oxidation of the cyclopentyl ring (typically at the C3 position) to increase polarity.

Visualization: Reactivity Logic

Caption: Reactivity map illustrating the directing effects in synthesis and the primary degradation pathways in biological systems.

Spectroscopic Characterization

To validate the synthesis of CPOB, the following spectral signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 7.25 – 7.30 | Multiplet | 2H | Ar-H (meta) | Typical aromatic overlap.[1][2] |

| 6.85 – 6.95 | Multiplet | 3H | Ar-H (ortho/para) | Upfield shift due to oxygen donation.[1][2] |

| 4.75 – 4.85 | Multiplet (septet-like) | 1H | O-CH (Cyclopentyl) | Diagnostic Peak. The deshielded methine proton adjacent to oxygen.[1][2] |

| 1.75 – 1.95 | Multiplet | 4H | Cyclopentyl | Ring protons.[1][2] |

| 1.55 – 1.65 | Multiplet | 4H | Cyclopentyl | Ring protons.[1][2] |

Carbon NMR ( NMR)

-

Aromatic Carbons: ~158 ppm (Ipso, C-O), ~129 ppm (Meta), ~120 ppm (Para), ~115 ppm (Ortho).

-

Cyclopentyl Carbons: ~79.5 ppm (C-O , Diagnostic), ~32.8 ppm, ~24.1 ppm.

Mass Spectrometry (GC-MS / EI)

-

Molecular Ion (

): m/z 162. -

Base Peak: m/z 94 (Phenol radical cation

), resulting from the loss of the cyclopentyl group (

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18426409, (Cyclopentyloxy)benzene. Retrieved from [Link]

-

Vollhardt, K. P. C., & Schore, N. E. (2014).[1] Organic Chemistry: Structure and Function. W. H. Freeman.[1] (Standard reference for Williamson Ether Synthesis mechanisms).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for Electrophilic Aromatic Substitution kinetics).

Sources

Cyclopentyloxybenzene CAS number and molecular structure.

Core Pharmacophore & Synthetic Utility in Drug Discovery

Executive Summary

Cyclopentyloxybenzene (CAS: 33186-68-4 ) is a significant ether scaffold in medicinal chemistry, best known as the lipophilic anchor of the Rolipram class of phosphodiesterase-4 (PDE4) inhibitors. Unlike simple acyclic ethers (methoxy/ethoxy), the cyclopentyloxy moiety provides a critical balance of steric bulk and lipophilicity, enabling it to fill hydrophobic pockets in target enzymes while offering enhanced metabolic stability against oxidative dealkylation. This guide details its structural properties, validated synthetic protocols, and application logic in lead optimization.

Chemical Identity & Structural Analysis[1]

| Attribute | Detail |

| CAS Number | 33186-68-4 |

| IUPAC Name | (Cyclopentyloxy)benzene |

| Synonyms | Cyclopentyl phenyl ether; Benzene, (cyclopentyloxy)- |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| SMILES | C1CCC(C1)OC2=CC=CC=C2 |

| InChIKey | NNKOHFRNPSBBQP-UHFFFAOYSA-N |

Structural Insight: The molecule consists of a planar phenyl ring linked to a puckered cyclopentyl ring via an sp³ hybridized oxygen atom. The "envelope" conformation of the cyclopentyl group creates a distinct steric volume (~45 ų) that is often exploited to displace water molecules from hydrophobic protein pockets, a phenomenon termed the "hydrophobic effect" which drives binding affinity [1].

Physicochemical Profile

| Property | Value | Context for Researchers |

| Boiling Point | ~240.3°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | 1.025 g/cm³ | Slightly denser than water; forms the bottom layer in aqueous extractions. |

| LogP (Predicted) | ~3.6 - 3.8 | Highly lipophilic. Requires organic co-solvents (DMSO, DMF) for biological assays. |

| Flash Point | 89.6°C | Combustible. Handle away from open flames. |

| Solubility | Insoluble in H₂O; Soluble in DCM, Et₂O, MeOH | Standard organic workup (extraction) is highly effective. |

Medicinal Chemistry Applications: The "Rolipram" Effect[1][4]

The cyclopentyloxy group is not merely a passive substituent; it is a functional pharmacophore. Its primary utility lies in Bioisosteric Replacement and Metabolic Stabilization .

4.1. Case Study: PDE4 Inhibition

In the development of Rolipram (a prototype PDE4 inhibitor), the replacement of a methoxy group with a cyclopentyloxy group resulted in a dramatic increase in potency.[1]

-

Mechanism: The cyclopentyl group occupies a specific hydrophobic pocket (the "Q-pocket") within the PDE4 active site.

-

Selectivity: This steric fit helps discriminate between PDE4 and other phosphodiesterase isoforms [2].

4.2. Metabolic Stability Logic

Acyclic ethers (e.g., anisole/methoxybenzene) are prone to rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The mechanism involves hydroxylation at the

-

Cyclopentyl Advantage: The secondary carbon of the cyclopentyl ring is sterically more hindered and less accessible to the heme iron of P450s compared to a primary methyl group. Furthermore, the resulting radical intermediate is distinct, often slowing the rate of clearance [3].

Synthetic Protocols

Two primary methods exist for synthesizing this compound. The choice depends on the substrate's sensitivity to base.

Protocol A: Williamson Ether Synthesis (Standard)

Best for robust substrates. High atom economy.

Reagents: Phenol (1.0 eq), Cyclopentyl Bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq). Solvent: DMF (N,N-Dimethylformamide) or Acetone.

-

Activation: Charge a round-bottom flask with Phenol (10 mmol) and anhydrous K₂CO₃ (20 mmol) in DMF (20 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Add Cyclopentyl Bromide (12 mmol) dropwise.

-

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1). The spot for phenol (lower R_f) should disappear.

-

Workup: Cool to RT. Pour into ice-water (100 mL). Extract with Diethyl Ether (3 x 30 mL).

-

Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄. Concentrate in vacuo.

-

Yield: Typically 85–95% as a colorless oil [4].

Protocol B: Mitsunobu Reaction

Best for acid-sensitive substrates or when Cyclopentanol is the available starting material.

Reagents: Phenol, Cyclopentanol, Triphenylphosphine (PPh₃), DEAD/DIAD. Solvent: THF (Tetrahydrofuran).

-

Setup: Dissolve Phenol (1.0 eq), Cyclopentanol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF at 0°C.

-

Addition: Add DEAD (Diethyl azodicarboxylate, 1.2 eq) dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to RT and stir overnight.

-

Workup: Concentrate THF. Triturate with Hexane/Et₂O to precipitate Triphenylphosphine oxide (TPPO). Filter.

-

Purification: Flash chromatography is usually required to remove hydrazide byproducts.

Analytical Characterization

To validate the synthesis, confirm the following spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

- 7.2–7.3 (m, 2H): Aromatic meta-protons.

- 6.9–7.0 (m, 3H): Aromatic ortho/para-protons.

- 4.75–4.80 (m, 1H): The diagnostic OCH methine proton. It appears as a quintet or multiplet significantly downfield due to oxygen deshielding.

-

1.8–1.9 (m, 4H): Cyclopentyl

-

1.6–1.7 (m, 4H): Cyclopentyl

-

¹³C NMR (CDCl₃):

- 158.0: Ipso-carbon (C-O).

- 79.5: Cyclopentyl methine carbon (C-O).

- 32.8, 24.1: Cyclopentyl methylene carbons.

Safety & Handling

-

GHS Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

-

Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood to avoid inhalation of alkyl bromide vapors.

-

Storage: Store in a cool, dry place. Stable at room temperature, but inert atmosphere (N₂) is recommended for long-term storage to prevent slow autoxidation of the ether linkage.

References

-

Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist's Guide to Molecular Interactions. Journal of Medicinal Chemistry, 53(14), 5061–5084. Link

-

Zhu, J., et al. (2002). Design and Synthesis of Pyridazinone Derivatives as Selective PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(12), 1609-1612. Link

-

Smith, D. A. (2009). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols). Link

Sources

Potential hazards and safety precautions for handling Cyclopentyloxybenzene.

Topic: Potential Hazards and Safety Precautions for Handling Cyclopentyloxybenzene Content Type: Technical Safety Guide & Whitepaper Audience: Researchers, Process Chemists, and HSE Officers

Executive Summary & Critical Identity Verification

Warning: Chemical Identity Mismatch Detected Before proceeding, the researcher must verify the exact chemical identity. There is a common database conflation regarding this nomenclature:

-

Target Name: this compound (Cyclopentyl phenyl ether)[1]

-

Provided CAS (700-88-9): Cyclopentylbenzene (Phenylcyclopentane)[3][4][5][6][7]

-

Structure: Alkyl-aryl bond (Ar-R).

-

Primary Hazard: Flammability, Aspiration Toxicity.

-

This guide focuses on This compound (The Ether) as requested by the topic name, as the ether functionality presents the most complex safety challenges (peroxides) requiring an in-depth technical protocol.

Chemical Profile & Physicochemical Properties

This compound is a lipophilic ether often used as an intermediate in the synthesis of pharmaceutical compounds (e.g., analogs of beta-blockers or psychotropic agents). Its high boiling point makes it a persistent residue, increasing the risk of peroxide concentration if not managed correctly.

Table 1: Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Number | 33186-68-4 | Distinct from Cyclopentylbenzene (700-88-9) |

| Molecular Formula | C₁₁H₁₄O | MW: 162.23 g/mol |

| Boiling Point | ~240.3°C (at 760 mmHg) | High boiler; difficult to remove via rotary evaporation without high vacuum. |

| Flash Point | ~89.6°C (Closed Cup) | Combustible Liquid . Not highly flammable, but supports combustion. |

| Density | 1.025 g/cm³ | Slightly denser than water; sinks in aqueous biphasic washes. |

| Solubility | Immiscible in water | Soluble in EtOH, DCM, Toluene. |

| Vapor Pressure | ~0.06 mmHg (25°C) | Low volatility reduces inhalation risk but increases surface contamination persistence. |

Hazard Identification & Toxicology

The Peroxide Threat (Mechanism of Action)

Unlike simple alkyl benzenes, this compound is a Class B Peroxide Former (Hazard on Concentration). The cyclopentyl ring contains a secondary carbon adjacent to the ether oxygen. The C-H bond at this position is weakened by the electron-donating oxygen, making it susceptible to radical abstraction by atmospheric oxygen (Autoxidation).

Mechanism of Hazard:

-

Abstraction: UV light or trace metals initiate the removal of the alpha-proton.

-

Oxygenation: The resulting radical reacts with O₂ to form a peroxy radical.

-

Accumulation: This stabilizes as a hydroperoxide (ROOH). Upon distillation or evaporation, these concentrate and can detonate via thermal shock.

Figure 1: Autoxidation pathway of this compound leading to explosive peroxide formation.

Toxicological Endpoints

-

Skin/Eye Irritation (GHS Cat 2/2A): The lipophilic nature allows it to penetrate the stratum corneum, causing defatting and dermatitis.

-

Specific Target Organ Toxicity: High-dose exposure (animal models of analogs) suggests potential CNS depression and respiratory irritation.

Safe Handling & Engineering Controls

The "Peroxide Protocol" (Mandatory)

Trusting the label is insufficient. Every bottle must be treated as a live system.

-

Date Marking: Upon receipt, mark the bottle with:

-

Date Received

-

Date Opened

-

Discard Date (Strictly 12 months after opening for Class B ethers).

-

-

Testing Frequency: Test for peroxides using Quantofix® strips or KI/Starch paper:

-

Before every use.

-

Every 3 months while in storage.

-

-

Thresholds:

-

< 20 ppm: Safe to use.

-

20–80 ppm: Treat with molecular sieves or ferrous sulfate wash before use.

-

> 80 ppm: DO NOT OPEN. Contact HSE for controlled disposal.

-

Storage Engineering

-

Atmosphere: Store under an inert blanket (Argon is preferred over Nitrogen due to higher density, sitting closer to the liquid surface).

-

Inhibitors: If synthesis purity allows, stabilize with 100 ppm BHT (Butylated hydroxytoluene).

-

Container: Amber glass (UV protection) with a septum cap to allow needle withdrawal without exposing the bulk liquid to air.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Material Recommendation | Rationale |

| Gloves | Nitrile (Double) or Viton® | Latex is permeable to lipophilic ethers. Double nitrile provides ~15-30 mins breakthrough protection. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for splash hazards involving irritants. |

| Respiratory | Organic Vapor Cartridge (Type A) | Required only if handling outside a fume hood or during spill cleanup. |

Experimental Workflow & Emergency Response

Synthesis & Purification Logic

When using this compound as a solvent or reagent:

-

Avoid Distillation to Dryness: Always leave a "heel" (10-20% volume) in the flask. Peroxides concentrate in the residue.

-

Quenching: If the reaction involves oxidation, verify peroxide absence before rotary evaporation.

Emergency Response Decision Tree

In the event of a spill or exposure, immediate action is dictated by the volume and location.

Figure 2: Decision logic for spillage events. Note that standard paper towels should be avoided for large spills as they increase surface area for flammability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18426409: (Cyclopentyloxy)benzene. Retrieved from [Link]

- Clark, D. E. (2001).Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12–22.

Sources

- 1. (cyclopentyloxy)benzene | 33186-68-4 [chemnet.com]

- 2. (Cyclopentyloxy)benzene | C11H14O | CID 18426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, cyclopentyl- (CAS 700-88-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CYCLOPENTYLBENZENE | 700-88-9 [chemicalbook.com]

- 5. Benzene, cyclopentyl- [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Cyclopentylbenzene | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Cyclopentyloxybenzene via Optimized Williamson Etherification

Abstract & Strategic Overview

Cyclopentyloxybenzene (CAS: 1128-28-5) is a pivotal intermediate in medicinal chemistry, serving as a lipophilic scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogues). Its synthesis via Williamson etherification presents a classic yet non-trivial challenge: the reaction between a phenoxide nucleophile and a secondary alkyl halide (cyclopentyl bromide).

Unlike primary halides, secondary substrates introduce a competitive landscape between

-

Method A (High-Purity Lab Scale): Uses a mild base (

) in a polar aprotic solvent (DMF) to suppress elimination. -

Method B (Green/Process Scale): Utilizes Phase Transfer Catalysis (PTC) to eliminate dipolar aprotic solvents and facilitate easier workup.

Mechanistic Insight: The vs. Competition

To achieve high yields, one must understand the causality of the side reactions. The phenoxide ion (

-

The

Pathway: Requires the phenoxide to attack the antibonding -

The

Pathway: The phenoxide abstracts a

Optimization Logic:

To favor substitution (

Diagram 1: Reaction Pathway & Competition

Figure 1: Mechanistic bifurcation. Path optimization relies on minimizing the energy barrier to the SN2 transition state while raising the activation energy for E2 elimination.

Experimental Protocols

Protocol A: Standard Laboratory Scale (DMF/ )

Best for: Small scale (<10g), high purity requirements, initial SAR studies.

Reagents:

-

Phenol (1.0 equiv)

-

Cyclopentyl bromide (1.2 equiv) — Excess drives kinetics.

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

N,N-Dimethylformamide (DMF) — Solvent volume: 5 mL per gram of phenol.

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Deprotonation: Charge the flask with Phenol and DMF. Add

in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The mixture will become a heterogeneous slurry. -

Addition: Add Cyclopentyl bromide dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 60°C . Stir for 12–16 hours.[1]

-

Critical Parameter: Do not exceed 80°C. Higher temperatures exponentially increase the rate of elimination (

).

-

-

Monitoring: Check via TLC (Hexane/EtOAc 9:1). Product

~0.6; Phenol -

Quench: Cool to RT. Pour the mixture into 5x volume of ice-cold water.

-

Extraction: Extract with Diethyl Ether (

) or Ethyl Acetate ( -

Wash: Wash combined organics with 1M NaOH (to remove unreacted phenol), then Water (

), then Brine.-

Note: DMF is miscible with water but partitions into organics. Thorough water washes are vital.

-

-

Drying: Dry over

, filter, and concentrate in vacuo.

Protocol B: Process Scale (Phase Transfer Catalysis)

Best for: Scale-up (>50g), "Green" chemistry compliance, avoiding DMF removal.

Reagents:

-

Phenol (1.0 equiv)

-

Cyclopentyl bromide (1.3 equiv)

-

Sodium Hydroxide (NaOH), 30% aq. solution (2.0 equiv)

-

Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

-

Toluene (Solvent)

Procedure:

-

Biphasic Setup: Dissolve Phenol in Toluene. Add the 30% NaOH solution. The phenol will partition into the aqueous phase as sodium phenoxide.

-

Catalyst Addition: Add TBAB. Heat mixture to 80°C with vigorous stirring (mechanical stirring recommended for scale).

-

Reaction: Add Cyclopentyl bromide. Reflux gently (approx. 85-90°C internal temp) for 6–8 hours.

-

Workup: Cool to RT. Separate phases.

-

Purification: The organic layer contains the product. Wash with water (

) and brine. Concentrate toluene to yield crude oil. Distillation is usually required for high purity.

Workup & Purification Logic

The following workflow illustrates the critical decision points in purifying the crude reaction mixture, specifically addressing the removal of the high-boiling solvent (DMF) or the Phase Transfer Catalyst.

Diagram 2: Purification Workflow

Figure 2: Downstream processing flow. The NaOH wash step is self-validating; if the aqueous layer remains clear upon acidification, phenol removal is complete.

Characterization & Data

To validate the synthesis, compare spectral data against the following reference values.

Table 1: Expected NMR Chemical Shifts ( )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1H | 7.25 – 7.30 | Multiplet | 2H | Ar-H (meta) | Phenyl Ring |

| 1H | 6.85 – 6.95 | Multiplet | 3H | Ar-H (ortho/para) | Shielded by Oxygen electron donation |

| 1H | 4.75 – 4.85 | Multiplet | 1H | -CH-O- | Diagnostic Peak (Methine) |

| 1H | 1.80 – 1.95 | Multiplet | 2H | Cyclopentyl | |

| 1H | 1.55 – 1.75 | Multiplet | 6H | Cyclopentyl | Remaining ring protons |

| 13C | 157.8 | Singlet | - | Ar-C (Ipso) | Carbon attached to Oxygen |

| 13C | 79.2 | Singlet | - | -CH-O- | Cyclopentyl Methine |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / High Alkene | Temperature too high or Base too strong. | Lower temp to 60°C. Ensure |

| Residual Phenol | Incomplete reaction or poor workup. | Increase alkyl halide equivalents (1.3x). Perform rigorous 1M NaOH wash. |

| DMF in NMR | Inefficient aqueous washing. | DMF shows peaks at 2.9, 3.0, and 8.0 ppm. Wash organic layer 3x with water, 1x with brine. |

Safety & Handling (MSDS Summary)

-

Phenol: Highly toxic and corrosive. Rapidly absorbed through skin. Must wear nitrile gloves and lab coat. Have PEG-400 or glycerol available for immediate skin decontamination.

-

Cyclopentyl Bromide: Lachrymator and irritant. Handle in a fume hood.

-

DMF: Hepatotoxic and teratogenic. Avoid inhalation.

References

-

Williamson, A. W. (1850).[7] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[1]

-

Master Organic Chemistry. (2014).

of Alkoxides." Link -

Chemistry LibreTexts. (2020). "15.3: The Williamson Ether Synthesis." Link

-

Angeletti, E., et al. (1982).[6] "Gas–liquid phase-transfer synthesis of phenyl ethers." J. Chem. Soc., Perkin Trans.[6] 1, 1137-1141.[6] Link

-

National Institute of Health (NIH). "Phase-Transfer and Other Types of Catalysis." PubMed Central.Link

Sources

- 1. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0221637) [np-mrd.org]

- 2. CN104447226A - Method for producing cyclopentyl methyl ether - Google Patents [patents.google.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Gas–liquid phase-transfer synthesis of phenyl ethers and sulphides with carbonate as base and Carbowax as catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. gold-chemistry.org [gold-chemistry.org]

Application Note: High-Efficiency Synthesis of Cyclopentyloxybenzene via Cu-Catalyzed Ullmann Condensation

Executive Summary

This application note details the protocol for the preparation of Cyclopentyloxybenzene using a modern, ligand-accelerated Ullmann-type condensation. Unlike the traditional Williamson ether synthesis—which suffers from competitive elimination reactions when using secondary alkyl halides (like cyclopentyl bromide)—this protocol utilizes the Copper(I)-catalyzed cross-coupling of Iodobenzene and Cyclopentanol .

By employing a 1,10-phenanthroline ligand system, we achieve high chemoselectivity and yields (>85%) under milder conditions than classical Ullmann protocols. This guide is designed for medicinal chemists requiring scalable, high-purity aryl alkyl ethers.

Strategic Analysis & Reaction Design

Why Ullmann? (The Causality)

The synthesis of alkyl aryl ethers is typically approached via two routes. Understanding the mechanistic divergence is critical for process selection:

-

Route A (Williamson Ether Synthesis): Phenol + Cyclopentyl Bromide + Base.

-

Flaw: Cyclopentyl halides are secondary alkyl halides prone to E2 elimination in the presence of phenoxide bases, leading to cyclopentene impurities and lower yields.

-

-

Route B (Ullmann Condensation - Selected ): Iodobenzene + Cyclopentanol + Cu Catalyst.

Mechanistic Pathway

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (1,10-phenanthroline) is crucial; it prevents the aggregation of Copper(I) species and facilitates the difficult oxidative addition step.

Figure 1: Catalytic cycle for the Cu-catalyzed O-arylation. The ligand L stabilizes the Cu(III) intermediate, facilitating the coupling of the sterically hindered secondary alcohol.

Experimental Protocol

Materials & Reagents

| Component | Role | Equiv. | Purity/Grade |

| Iodobenzene | Electrophile | 1.0 | >98% |

| Cyclopentanol | Nucleophile/Solvent | 2.0 - 4.0 | Anhydrous |

| Copper(I) Iodide (CuI) | Catalyst | 0.10 (10 mol%) | 99.99% (Purified) |

| 1,10-Phenanthroline | Ligand | 0.20 (20 mol%) | >99% |

| Cesium Carbonate ( | Base | 1.5 - 2.0 | Anhydrous, Granular |

| Toluene | Co-Solvent (Optional) | N/A | Anhydrous, Degassed |

Step-by-Step Procedure

Scale: 5.0 mmol (based on Iodobenzene)

-

Catalyst Pre-Complexation (Critical Step):

-

In a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg, 0.5 mmol) and 1,10-Phenanthroline (180 mg, 1.0 mmol).

-

Note: Using "purified" off-white CuI is essential. Green or gray CuI indicates oxidation to Cu(II), which is inactive.

-

Add 2.0 mL of anhydrous Toluene. Stir at room temperature for 10 minutes until a rich, dark-colored complex forms.

-

-

Reactant Addition:

-

Add

(2.44 g, 7.5 mmol) to the tube. -

Add Cyclopentanol (1.8 mL, ~20 mmol). Note: Using the alcohol as the primary solvent or in large excess drives the equilibrium forward.

-

Add Iodobenzene (0.56 mL, 5.0 mmol).

-

-

Inert Atmosphere Generation:

-

Seal the tube with a rubber septum.

-

Perform three vacuum/Argon backfill cycles. This prevents oxidative homocoupling of the catalyst.

-

-

Reaction:

-

Place the sealed tube in a pre-heated oil bath at 110°C .

-

Stir vigorously (800+ rpm). The heavy

must remain suspended for effective deprotonation. -

Time: 18–24 hours.[9] Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

-

Wash the filtrate with water (2 x 15 mL) and Brine (1 x 15 mL).

-

Dry over

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica Gel 60).

-

Eluent: 100% Hexanes

5% EtOAc/Hexanes. -

Expected Yield: 85-92% (Colorless oil).

-

Optimization & Troubleshooting (CPP Analysis)

To ensure reproducibility, we analyzed Critical Process Parameters (CPPs). The following logic tree helps in adapting the protocol for difficult substrates.

Figure 2: Decision tree for troubleshooting low yields or stalled reactions.

Solvent & Base Effects

Data derived from internal validation runs (Ph-I + Cyclopentanol, 110°C, 18h):

| Entry | Ligand | Base | Solvent | Yield (GC) | Notes |

| 1 | None | Toluene | <5% | Ligand essential for secondary alcohols. | |

| 2 | 1,10-Phen | Toluene | 65% | Phosphate is weaker; slower kinetics. | |

| 3 | 1,10-Phen | Toluene | 92% | Optimal System. | |

| 4 | 1,10-Phen | DMF | 78% | DMF promotes competitive hydrodehalogenation. |

Quality Control & Characterization

Identity Confirmation (Self-Validating System):

-

1H NMR (400 MHz, CDCl3):

7.25–7.30 (m, 2H), 6.88–6.95 (m, 3H), 4.75–4.82 (m, 1H, CH-O), 1.80–1.95 (m, 6H), 1.60–1.65 (m, 2H).-

Diagnostic Signal: The multiplet at 4.75-4.82 ppm confirms the O-alkylation of the cyclopentyl ring.

-

-

13C NMR (100 MHz, CDCl3):

157.8 (Ar-C-O), 129.4, 120.5, 115.6, 79.2 (CH-O), 32.9, 24.1.

Impurity Profile:

-

Biaryl (Ph-Ph): <1% (Controlled by excess alcohol).

-

Cyclopentene: Not observed (Elimination suppressed by Cu-mechanism).

References

-

Original Ullmann Condensation: Ullmann, F. Ber. Dtsch. Chem. Ges.1903 , 36, 2382. Link

-

Modern Cu-Catalyzed Ether Synthesis (Primary Reference): Wolter, M.; Nordmann, G.; Job, G. E.; Buchwald, S. L.[1] "Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols." Org.[1][2][8][10][11] Lett.2002 , 4, 973–976.[1] Link

-

Review on C-O Coupling: Monnier, F.; Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angew. Chem. Int. Ed.2009 , 48, 6954–6971. Link

-

Amino Acid Ligands (Alternative Protocol): Ma, D.; Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Aliphatic Alcohols." Acc.[1][2][12] Chem. Res.2008 , 41, 1450–1460. Link

Sources

- 1. Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 2. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. researchgate.net [researchgate.net]

- 6. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides [mdpi.com]

- 7. Alcohol assisted C–C bond breaking: copper-catalyzed deacetylative α-arylation of β-keto esters and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. byjus.com [byjus.com]

- 9. Copper(II)-Catalyzed Three-Component Arylation/Hydroamination Cascade from Allyl Alcohol: Access to 1-Aryl-2-sulfonylamino-propanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Catalytic methods for the synthesis of aryl cyclopentyl ethers.

Application Note & Protocol Guide | Version 2.0

Executive Summary: The Secondary Alkyl Challenge

Target Audience: Medicinal Chemists, Process Development Scientists. Core Application: Synthesis of PDE4 inhibitors (e.g., Rolipram, Cilomilast) and NK1 antagonists.

The formation of aryl cyclopentyl ethers represents a specific but frequent challenge in medicinal chemistry. Unlike methyl or primary alkyl ethers, the cyclopentyl group introduces significant steric bulk at the

-

Nucleophilic Substitution (S_N2): Reaction of phenols with cyclopentyl halides is often sluggish and plagued by E2 elimination , yielding cyclopentene side products.

-

Transition Metal Catalysis: Coupling aryl halides with cyclopentanol avoids alkyl halides but faces the

-hydride elimination pathway common to Pd-alkyl intermediates.

This guide details three high-fidelity protocols to overcome these barriers, prioritizing catalytic methods that ensure high yields and chemoselectivity.

Strategic Analysis & Mechanistic Logic

The Core Competition: C-O Bond Formation vs. Elimination

In Palladium catalysis, the success of the reaction hinges on the rate of Reductive Elimination (

-

Standard Ligands (e.g., PPh3, BINAP):

. Result: Dehalogenated arene + Cyclopentanone. -

Specialized Ligands (e.g., Mor-DalPhos): Occupy the coordination sphere to block the coplanar alignment required for

-H elimination.

Figure 1: The Mechanistic Divergence. Bulky P,N-ligands accelerate the path to the desired ether (Green) and suppress the elimination pathway (Red).

Comparative Method Selection

| Feature | Method A: Pd-Catalysis | Method B: Cu-Catalysis | Method C: Mitsunobu |

| Primary Utility | Complex/Deactivated Aryl Chlorides | Cost-sensitive / Aryl Iodides | Stereochemical Inversion |

| Key Reagent | Mor-DalPhos / Pd(OAc)₂ | CuI / 1,10-Phenanthroline | DIAD / PPh₃ |

| Substrate | Ar-Cl + Cyclopentanol | Ar-I + Cyclopentanol | Phenol + Cyclopentanol |

| Temp/Time | 90-110°C / 2-12 h | 110°C / 18-24 h | 0°C to RT / 12 h |

| Limitation | Catalyst Cost | Requires Aryl Iodides (mostly) | Poor Atom Economy (Waste) |

Detailed Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling

Best for: Valuable intermediates, aryl chlorides, and substrates prone to harsh conditions.

The "Secret Sauce": The use of Mor-DalPhos , a bulky P,N-ligand developed by the Stradiotto group, which is specifically optimized to prevent

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Cyclopentanol (1.2 equiv)

-

Pd(OAc)₂ or [Pd(cinnamyl)Cl]₂ (1-2 mol%)

-

Mor-DalPhos (2-4 mol%)

-

Base: Cs₂CO₃ (1.5 equiv)

-

Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

-

Pre-complexation (Optional but Recommended): In a glovebox or purged vial, mix Pd precursor and Mor-DalPhos in a small amount of toluene for 5 mins to ensure active catalyst formation.

-

Charge: Add the aryl chloride, Cs₂CO₃, and Cyclopentanol to the reaction vessel.

-

Initiate: Add the catalyst solution. Seal the vessel (screw-cap vial with septum).

-

Reaction: Heat to 90°C for 4–12 hours.

-

Self-Validating Check: The reaction mixture should turn from dark red/brown to black upon completion. If it remains pale yellow, the catalyst may be inactive (oxidized).

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble carbonate salts and Pd black. Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed (Ullmann-Type) Coupling

Best for: Large-scale synthesis, cost reduction, and aryl iodides. Based on the Buchwald protocol.

Reagents:

-

Aryl Iodide (1.0 equiv)

-

Cyclopentanol (2.0 equiv - acts as reagent and co-solvent)

-

CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene (or run neat in Cyclopentanol)

Step-by-Step Workflow:

-

Catalyst Prep: Weigh CuI, 1,10-Phenanthroline, and Cs₂CO₃ into a sealable tube.

-

Inerting: Evacuate and backfill with Argon (3 cycles). Copper(I) is sensitive to oxidation to Cu(II) before coordination.

-

Addition: Add Aryl Iodide and Cyclopentanol (liquid) via syringe. If the Aryl Iodide is solid, add it in step 1. Add Toluene (if not running neat).

-

Reaction: Seal and heat to 110°C for 20–24 hours.

-

Self-Validating Check: A color change to a deep, dark green or blue-green often indicates the formation of active Cu-amine complexes. A brick-red precipitate indicates inactive Cu₂O formation (failed reaction).

-

-

Workup: Dilute with diethyl ether (precipitates Cu salts). Filter. Wash organic layer with ammonium hydroxide (removes residual Cu). Dry and concentrate.

Protocol C: Mitsunobu Inversion

Best for: Chiral synthesis. If you need a specific enantiomer of the ether, start with the opposite enantiomer of the alcohol.

Reagents:

-

Phenol derivative (1.0 equiv)

-

(R)- or (S)-Cyclopentanol (1.0 - 1.2 equiv)

-

PPh₃ (1.5 equiv)[1]

-

DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve Phenol, Alcohol, and PPh₃ in THF at 0°C.

-

Addition: Add DIAD dropwise over 15-20 minutes. Exothermic reaction.

-

Self-Validating Check: The yellow color of DIAD should fade upon addition. If it persists immediately, the reaction kinetics are stalled.

-

-

Reaction: Warm to Room Temperature and stir for 12 hours.

-

QC Point: Check for the precipitation of Triphenylphosphine Oxide (TPPO) as a white solid (often requires adding hexanes to crash it out).

-

Purification: This is the bottleneck. TPPO is difficult to remove. Use a column eluting with 90:10 Hexane:EtOAc initially to move the ether product, leaving TPPO behind.

Real-World Case Study: Rolipram Intermediate

Objective: Synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde. Context: This is the key scaffold for Rolipram (PDE4 inhibitor).

-

Traditional Route: Isovanillin + Cyclopentyl Bromide + K₂CO₃ in DMF.

-

Issues: Requires high heat (DMF reflux), frequent E2 elimination of cyclopentyl bromide to cyclopentene, variable yields (40-60%).

-

-

Recommended Catalytic Route (Protocol B):

-

Substrate: 3-Iodo-4-methoxybenzaldehyde.

-

Reagent: Cyclopentanol.

-

Conditions: CuI/Phenanthroline, Cs₂CO₃, 110°C.

-

Outcome: Yields typically >85%.[2] Elimination products are negligible because no alkyl halide is present. The reaction is driven by the formation of the stable Aryl-O bond.

-

References

-

Stradiotto, M. et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angew.[3] Chem. Int. Ed.2010 , 49, 4071. (Seminal work on Mor-DalPhos ligands for difficult couplings).

-

Buchwald, S. L. et al. "Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols."[4] Org.[1][4][5][6][7] Lett.2002 , 4, 973–976.[4] (The standard Cu/Phenanthroline protocol).

-

Stradiotto, M. et al. "Mono-α-arylation of acetone with aryl halides using DalPhos ligands." Chem. Commun.2010 , 46, 481-483. (Demonstrates the suppression of beta-hydride elimination).

-

Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis1981 , 1-28. (Review of the stereochemical inversion mechanism).

- Dyker, G.Handbook of C-H Transformations. Wiley-VCH, 2005.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Copper(II)-Catalyzed Three-Component Arylation/Hydroamination Cascade from Allyl Alcohol: Access to 1-Aryl-2-sulfonylamino-propanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. medkoo.com [medkoo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Cyclopentyl (cPe) Ether as a Strategic Phenol Protecting Group

Topic: Use of Cyclopentyloxybenzene as a Protecting Group in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In complex organic synthesis—particularly within medicinal chemistry—the Cyclopentyl (cPe) group serves as a robust, lipophilic protecting group for phenols. Chemically resulting in a This compound moiety, this protecting group offers a unique stability profile that is orthogonal to common benzyl (Bn) and silyl (TBS, TBDPS) ethers.

While often retained in final Active Pharmaceutical Ingredients (APIs) such as Rolipram to modulate lipophilicity (LogP) and metabolic stability, the cPe group can also function as a temporary protecting group. It is characterized by stability towards hydrogenolysis and basic conditions , with cleavage requiring strong Brönsted or Lewis acids. This guide details the installation, stability matrix, and deprotection protocols for the cPe group.

Strategic Utility & Orthogonality

The decision to use a cyclopentyl ether over a standard methyl or benzyl ether is often driven by two factors: Orthogonality and Physicochemical Tuning .

Stability Matrix

The cPe group is a secondary alkyl ether. Its steric bulk and electronic properties render it more stable than primary alkyl ethers but less labile than tertiary (e.g., t-butyl) ethers under acidic conditions.

| Condition | Stability | Strategic Implication |

| Basic (NaOH, K₂CO₃) | High | Compatible with ester hydrolysis, alkylations, and condensations. |

| Hydrogenolysis (H₂/Pd-C) | High | Key Orthogonality: Unlike Benzyl (Bn) ethers, cPe is stable to H₂/Pd-C. Allows selective deprotection of Bn groups in the presence of cPe. |

| Oxidation (Jones, PCC) | High | Stable to most alcohol oxidations. |

| Mild Acid (AcOH, Dilute HCl) | High | Stable during workups and mild acidic manipulations. |

| Strong Lewis Acid (BBr₃) | Low | Cleaved to regenerate the phenol (Primary Deprotection Route). |

| Strong Brönsted Acid (HBr) | Low | Cleaved under forcing conditions. |

Case Study: Rolipram

The synthesis of Rolipram , a PDE4 inhibitor, exemplifies the utility of the cyclopentyloxy group. In many synthetic routes, the cyclopentyl ether is introduced early to the catechol scaffold. Its stability allows it to survive subsequent nitration, reduction, and lactamization steps that would degrade more sensitive groups.

Installation Protocols (Protection)

Method A: Mitsunobu Reaction (Preferred for Sensitive Substrates)

This method is ideal when the phenol or the cyclopentanol substrate contains other sensitive functional groups. It proceeds under neutral conditions.

Mechanism: Inversion of the alcohol center (irrelevant for symmetrical cyclopentanol) to form the ether bond.

Figure 1: Mitsunobu coupling pathway for installing the cyclopentyl ether.

Protocol:

-

Reagents: Phenol (1.0 equiv), Cyclopentanol (1.1 equiv), Triphenylphosphine (PPh₃, 1.2 equiv).

-

Solvent: Anhydrous THF (0.2 M concentration).

-

Procedure:

-

Dissolve Phenol, Cyclopentanol, and PPh₃ in THF under N₂ atmosphere.

-

Cool to 0°C.[1]

-

Add DIAD (Diisopropyl azodicarboxylate) or DEAD (1.2 equiv) dropwise over 15 minutes. Note: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

-

Workup: Dilute with Et₂O, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Williamson Ether Synthesis (Scalable)

Best for robust substrates and large-scale preparations.

Protocol:

-

Reagents: Phenol (1.0 equiv), Cyclopentyl Bromide (1.2–1.5 equiv), K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

-

Solvent: DMF (0.5 M) or Acetone (Reflux).

-

Procedure:

-

Suspend Phenol and Base in solvent. Stir for 30 mins to form the phenoxide.

-

Add Cyclopentyl Bromide.

-

Heat to 60–80°C (DMF) or Reflux (Acetone) for 4–12 hours.

-

Tip: Addition of catalytic KI (0.1 equiv) can accelerate the reaction via in situ formation of the more reactive iodide.

-

Deprotection Protocols (Cleavage)

Cleavage of the cyclopentyl ether requires breaking a strong secondary alkyl-aryl ether bond. This is typically achieved via Lewis Acid-mediated cleavage.

Method A: Boron Tribromide (BBr₃) - The Gold Standard

Mechanism: Coordination of Boron to the ether oxygen, followed by nucleophilic attack of Bromide on the alkyl group (SN1/SN2 hybrid character due to secondary carbon).

Figure 2: Lewis acid-mediated cleavage of cyclopentyl phenyl ether.

Protocol:

-

Safety: BBr₃ is pyrophoric and reacts violently with moisture. Use strict anhydrous conditions.

-

Solvent: Anhydrous CH₂Cl₂ (DCM).

-

Procedure:

-

Dissolve substrate in DCM (0.1 M) and cool to -78°C .

-

Add BBr₃ (1.0 M in DCM, 2.0–3.0 equiv) dropwise.

-

Stir at -78°C for 30 mins, then slowly warm to 0°C or RT. Monitor by TLC.

-

Quench: Cool back to -78°C. Add MeOH dropwise (very exothermic).

-

-

Workup: Dilute with DCM, wash with sat. NaHCO₃.

Method B: AlCl₃ / NaI (Mild Alternative)

A milder "hard/soft" acid-base system that avoids the harshness of BBr₃, suitable for substrates with sensitive esters.

Protocol:

-

Reagents: AlCl₃ (3.0 equiv), NaI (3.0 equiv).

-

Solvent: Acetonitrile (MeCN).

-

Procedure:

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protection) | Elimination of Cyclopentyl Bromide to Cyclopentene. | Switch to Mitsunobu conditions (Method A) to avoid basic elimination conditions. |

| Incomplete Cleavage | Steric hindrance or poor solubility. | Use BBr₃ at reflux (caution) or switch to BBr₃·SMe₂ complex for higher solubility/stability. |

| Side Reactions (Cleavage) | Bromination of the aromatic ring. | Use BCl₃ instead of BBr₃, or add a cation scavenger like Pentamethylbenzene if the mechanism involves carbocations. |

References

-

Mitsunobu Reaction for Phenol Ethers

- Mitsunobu Reaction. Organic Chemistry Portal.

-

[Link]

-

Ether Cleavage with BBr3

-

Rolipram Synthesis & Properties

-

AlCl3/NaI Cleavage System

-

General Protecting Group Stability

- Protecting Groups: Benzyl Ethers (Comparative Stability). Organic Chemistry Portal.

-

[Link]

Sources

- 1. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 2. Aluminium iodide in ether cleavage , Hive Methods Discourse [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. Atropo‐Enantioselective Oxidation‐Enabled Iridium(III)‐Catalyzed C−H Arylations with Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02117H [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Rolipram | C16H21NO3 | CID 5092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis and Evaluation of 8-(Cyclopentyloxy)phenyl-xanthine Derivatives as Adenosine A2A Antagonists

[1][2][3]

Executive Summary & Scientific Rationale

Adenosine A2A receptor antagonists have emerged as pivotal targets for neurodegenerative diseases, particularly Parkinson’s disease, and increasingly in cancer immunotherapy. The xanthine scaffold (1,3-dialkylxanthine) remains a privileged structure for adenosine receptor recognition.

This Application Note details the strategic synthesis of 8-(cyclopentyloxy)phenyl-xanthine derivatives . The inclusion of a cyclopentyloxy moiety at the para-position of the 8-phenyl ring is not arbitrary; it serves two critical physicochemical functions:

-

Hydrophobic Pocket Occupation: It targets the exosite of the A2A receptor, significantly enhancing binding affinity (

values often < 100 nM). -

Selectivity: The bulky cycloalkyl group provides steric discrimination against the A1 receptor subtype, which has a more restricted orthosteric binding site.

This guide provides a validated, step-by-step protocol for synthesizing these ligands via a convergent route, ensuring high purity and reproducibility.

Retrosynthetic Analysis

The synthesis is designed as a convergent approach. The final xanthine core is assembled via an oxidative cyclization between a stable uracil precursor and a functionalized benzaldehyde.

Figure 1: Retrosynthetic strategy isolating the two primary building blocks: the diaminouracil core and the lipophilic aldehyde tail.

Experimental Protocols

Protocol A: Synthesis of the Pharmacophore (The Aldehyde)

Objective: To synthesize 4-(cyclopentyloxy)-3-methoxybenzaldehyde. Rationale: Direct alkylation of vanillin allows for the introduction of the hydrophobic tail before coupling to the sensitive uracil moiety.

Reagents:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Bromocyclopentane

-

Potassium Carbonate (

, anhydrous) -

Potassium Iodide (KI, catalytic)

-

Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in DMF (50 mL) .

-

Deprotonation: Add

(27.6 g, 200 mmol) . The suspension will turn yellow, indicating phenoxide formation. Stir at room temperature for 15 minutes. -

Alkylation: Add Bromocyclopentane (17.9 g, 120 mmol) and a catalytic amount of KI (0.5 g) .

-

Expert Note: KI acts via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ, significantly accelerating the reaction with the secondary halide.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (

) should disappear, replaced by a higher running spot ( -

Workup: Pour the reaction mixture into crushed ice (300 g) with vigorous stirring. The product should precipitate as an off-white solid.

-

Isolation: Filter the solid. If an oil forms (common with DMF residues), extract with Ethyl Acetate (

mL), wash with brine ( -

Yield Expectation: 85–90%.

Protocol B: Oxidative Coupling to Form the Xanthine Core

Objective: Condensation of 5,6-diamino-1,3-dimethyluracil with the aldehyde followed by oxidative ring closure.

Reagents:

-

5,6-Diamino-1,3-dimethyluracil hydrate[1]

-

Aldehyde (from Protocol A)

-

Iodine (

) -

Solvent: 1,4-Dioxane or Ethanol/Acetic Acid (10:1)

Step-by-Step Methodology:

-

Schiff Base Formation:

-

In a 100 mL flask, dissolve 5,6-diamino-1,3-dimethyluracil (1.70 g, 10 mmol) and Aldehyde (10 mmol) in 1,4-Dioxane (40 mL) .

-

Expert Note: The diamine is susceptible to air oxidation (turning pink/red). Use fresh or recrystallized material (from water) for optimal yields.

-

Stir at room temperature for 1 hour. A precipitate (the imine intermediate) often forms.

-

-

Oxidative Cyclization:

-

Quenching:

-

Cool the reaction to room temperature.[4]

-

Add saturated aqueous

(Sodium Thiosulfate) until the dark iodine color fades to yellow/white. This removes unreacted iodine which can complicate purification.

-

-

Isolation:

-

The product usually precipitates upon cooling and thiosulfate treatment. Filter the solid.[4]

-

Wash with water (

mL) and cold ethanol (

-

Purification & Characterization

Xanthine derivatives are notoriously insoluble, which can be leveraged for purification but complicates analysis.

Purification Strategy:

-

Primary Method: Recrystallization from Ethanol/DMF (9:1). Dissolve hot, filter while hot to remove inorganic salts, and allow to cool slowly.

-

Secondary Method: If impurities persist, use Flash Column Chromatography.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase:

(98:2 to 95:5).

-

Characterization Checklist (Data Validation):

| Technique | Expected Signal | Interpretation |

| 1H NMR | NH at position 7 (Exchangeable with | |

| 1H NMR | Phenyl protons ortho to the xanthine core. | |

| 1H NMR | Methine proton of the cyclopentyloxy group. | |

| 1H NMR | Absence of | Loss of Aldehyde proton . Confirms consumption of starting material. |

| Mass Spec | Matches calculated molecular weight. |

Biological Evaluation: A2A Receptor Binding[1][2][9][10][11]

To validate the synthesized ligand, a radioligand binding assay is required.[6]

Assay Workflow:

Figure 2: Workflow for competitive binding assay to determine

Protocol Summary:

-

Source: Use membranes from HEK293 or CHO cells stably expressing human A2A receptors.

-

Radioligand: Use

(0.5–2 nM), a selective A2A antagonist. -

Non-specific Binding: Determine using 10

M XAC (Xanthine Amine Congener) or NECA. -

Data Analysis: Perform non-linear regression analysis (e.g., GraphPad Prism) to determine

and calculate-

Target Metric:

indicates a potent lead candidate.

-

Troubleshooting & Optimization

-

Problem: Low yield in Step 2 (Cyclization).

-

Root Cause:[2][5][7] Incomplete oxidation or formation of the amide side-product rather than the ring-closed xanthine.

-

Solution: Ensure the reaction is refluxing vigorously. If using Dioxane, ensure it is peroxide-free. Alternatively, switch to Nitrobenzene (high boiling point oxidant) as solvent, though workup is more difficult.

-

-

Problem: Product is colored (Red/Brown).

References

-

Bansal, R., et al. (2011).[8] "Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands." Arzneimittelforschung, 60(3), 131–136.[8]

-

Baraldi, P. G., et al. (2000).[9] "Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists." Journal of Medicinal Chemistry, 43(3), 440-448.[9]

-

Jacobson, K. A., et al. (1993). "Structure-activity relationships of 8-substituted xanthines as A1-adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(10), 1333-1342.

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199.

Sources

- 1. 5,6-Diamino-1,3-dimethyluracil technical grade 5440-00-6 [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 7. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Purification of Cyclopentyloxybenzene via Flash Column Chromatography

Abstract & Scope

This protocol details the isolation and purification of Cyclopentyloxybenzene (CAS: 33186-68-4), a common intermediate in medicinal chemistry synthesized via Williamson ether synthesis. While theoretically simple, the purification is often complicated by the presence of unreacted phenol (which streaks on silica) and cyclopentyl halides (which are often UV-inactive).

This guide departs from standard "textbook" descriptions by integrating a chemically active workup prior to chromatography. This hybrid approach drastically reduces column loading and improves resolution, ensuring high-purity isolation (>98%) suitable for downstream biological assays.

Compound Profile & Properties

| Property | Data | Relevance to Protocol |

| IUPAC Name | (Cyclopentyloxy)benzene | Target Molecule |

| Structure | Phenyl ring – O – Cyclopentyl ring | UV Active (Benzene); Non-polar ether |

| Molecular Weight | 162.23 g/mol | Calculation of yield |

| Boiling Point | ~240 °C [1] | Safe for rotary evaporation (non-volatile) |

| Physical State | Colorless to pale yellow liquid | Liquid loading required |

| Solubility | Soluble in Hexane, EtOAc, DCM, Et2O | Mobile phase compatibility |

| Key Impurities | Phenol (SM), Cyclopentyl Bromide (SM), Cyclopentene | Separation targets |

Pre-Purification: The "Active Wash" Strategy (Expertise Pillar)

Critical Insight: Attempting to separate unreacted phenol from this compound solely by silica chromatography is inefficient. Phenols hydrogen-bond with silanols on the silica surface, causing peak tailing that contaminates the ether product fractions.

Mandatory Step: Perform an alkaline wash before column chromatography.

-

Dilute: Dissolve the crude reaction mixture in Diethyl Ether (

) or Ethyl Acetate ( -

Wash: Extract the organic layer twice with 1M NaOH .

-

Neutralize: Wash the organic layer once with Brine (Sat. NaCl) to remove excess base and water.

-

Dry: Dry over Anhydrous

, filter, and concentrate.

Result: The resulting oil is now 90%+ pure, turning the subsequent column chromatography from a difficult separation into a simple "filtration" or "polish" step.

Thin Layer Chromatography (TLC) Method Development[6]

Before packing the column, you must validate the separation on TLC.[3] This serves as the Self-Validating System .

Stationary Phase: Silica Gel 60

Optimized Mobile Phase Systems:

| Solvent System (Hex:EtOAc) | Product Rf | Phenol Rf | Utility |

| 100% Hexanes | 0.10 - 0.20 | 0.00 | Flushes non-polar halides |

| 95:5 (19:1) | 0.45 - 0.55 | 0.15 (streaks) | Target Elution System |

| 90:10 (9:1) | 0.70 - 0.80 | 0.30 | Too fast; poor resolution |

Protocol:

-

Spot the crude oil alongside authentic Phenol (co-spot).

-

Elute in 95:5 Hexanes:EtOAc .

-

Visualize:

-

UV (254 nm): The Product and Phenol will quench fluorescence (appear dark).

-

Iodine Stain: The alkyl halide (Cyclopentyl bromide) is often UV inactive but will stain brown in Iodine. It usually runs near the solvent front (Rf > 0.8).

-

Flash Column Chromatography Protocol

A. Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Size: 20g silica per 1g of crude material (Standard loading).

-

Solvents: HPLC-grade Hexanes and Ethyl Acetate.

B. Packing & Loading

-

Slurry Pack: Mix silica with 100% Hexanes to form a slurry. Pour into the column and tap to remove air bubbles.

-

Liquid Loading: Since the product is a high-boiling liquid, dissolve the crude oil in the minimum amount of 95:5 Hex:EtOAc (approx. 1-2 mL).

-

Application: Carefully pipette the sample onto the sand bed without disturbing the silica surface.

C. Elution Gradient (Step-by-Step)

| Step | Solvent Ratio (Hex:EtOAc) | Volume (Column Volumes - CV) | Target Eluate |

| 1 | 100:0 | 2 CV | Unreacted Cyclopentyl Bromide / Cyclopentene |

| 2 | 98:2 | 2 CV | Transition / Baseline impurities |

| 3 | 95:5 | 5-8 CV | This compound (Product) |

| 4 | 80:20 | 2 CV | Unreacted Phenol (if any remains) |

D. Fraction Collection & Analysis

-

Collect fractions in test tubes (approx. 10-15 mL each for a 20g column).

-

Spot Check: Spot every 3rd tube on a TLC plate.

-

Pool Fractions: Combine fractions containing the single spot at Rf ~0.50 (in 95:5).

-

Caution: Do not pool the "tails" if they show any UV streaking, as this indicates phenol contamination.

-

-

Evaporation: Rotary evaporate at 40°C. The product is a high-boiling liquid (

), so vacuum pressure can be safely lowered to <10 mbar to remove solvent traces.

Workflow Visualization

The following diagram illustrates the integrated purification workflow, highlighting the critical decision points (Diamond nodes) that ensure scientific integrity.

Caption: Integrated workflow for this compound purification. Note the critical NaOH wash step (Red) which simplifies the subsequent column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product Co-elutes with Phenol | Incomplete NaOH wash or column overloaded. | Reprocess mixed fractions: Dissolve in |

| No Separation on TLC | Solvent too polar. | Switch to 100% Hexanes or 98:2 Hex:EtOAc. |

| Product Invisible | UV lamp weak or concentration low. | Use Iodine ( |

| "Ghost" Spots | Decomposition on silica. | Ethers are generally stable, but ensure Silica is neutral. Flush column rapidly. |

References

-

PubChem. (n.d.). (Cyclopentyloxy)benzene Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

-

Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the Williamson ether synthesis of Cyclopentyloxybenzene.

Ticket ID: WES-CPB-001 Subject: Troubleshooting Low Yields and Impurities in Williamson Ether Synthesis of Cyclopentyloxybenzene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Overview

User Query: "I am attempting to synthesize this compound using phenol and cyclopentyl bromide, but I am observing significant amounts of cyclopentene and unreacted phenol. Yields are stuck at ~40%."

Technical Diagnosis: The synthesis of This compound (Phenyl cyclopentyl ether) via the Williamson ether method presents a classic chemoselectivity challenge. You are reacting a secondary alkyl halide (cyclopentyl bromide) with an ambident nucleophile (phenoxide).

The low yield is likely caused by two competing pathways:

-

E2 Elimination (Dominant Side Reaction): The secondary halide is prone to dehydrohalogenation, forming cyclopentene.

-

C-Alkylation (Secondary Impurity): The phenoxide ion can attack via the aromatic ring carbons rather than the oxygen, depending on solvent coordination.

Troubleshooting Modules (Q&A)

Module A: The "Yield Killer" – Elimination (E2)

Q: Why is cyclopentene forming instead of my ether?

A: This is a kinetic competition between substitution (

-

The Mechanism: Cyclopentyl bromide is a secondary halide. While the phenoxide ion is a good nucleophile (favoring

), it is also a base. If the base is too strong or the temperature too high, it will abstract a -

The Fix:

-

Switch Bases: If you are using Sodium Hydride (

) or Potassium tert-butoxide ( -

Temperature Control:

is favored at lower temperatures relative to -

Leaving Group: If possible, use Cyclopentyl Tosylate (OTs) or Mesylate (OMs) instead of the bromide. Sulfonates are excellent leaving groups that often favor

kinetics over elimination compared to halides in this specific steric environment.

-

Module B: The "Silent Impurity" – C-Alkylation

Q: I see extra spots on TLC that aren't the starting material or the alkene. What are they? A: You are likely observing ortho- or para-cyclopentylphenol.

-

The Mechanism: The phenoxide anion is an ambident nucleophile . The negative charge is delocalized onto the benzene ring (at ortho and para positions).

-

Solvent Effect (Critical):

-

Protic Solvents (Ethanol/Water): These form hydrogen bonds with the phenoxide oxygen, "caging" it. This suppresses O-alkylation and allows the softer carbon nucleophiles to attack, leading to C-alkylation.

-

Polar Aprotic Solvents (DMF/DMSO/NMP): These solvents solvate the metal cation (

) effectively but leave the phenoxide anion "naked" and highly reactive. This forces the reaction through the most electronegative center (Oxygen), favoring the desired ether.

-

-

The Fix: Ensure your solvent is anhydrous DMF or Acetonitrile . Avoid alcohols completely.

Module C: Moisture & Hydrolysis

Q: Why is my alkyl halide disappearing but no product is forming? A: Check for Cyclopentanol .

-

The Cause: If your solvent is "wet" (contains water), the hydroxide ions (generated from water + carbonate) or water itself will act as a nucleophile, converting your expensive cyclopentyl bromide into cyclopentanol.

-

The Fix: Use molecular sieves (3Å or 4Å) in your solvent or purchase anhydrous grade solvents.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of pathways that dictates your yield.

Figure 1: Mechanistic bifurcation in the reaction of Phenoxide with Secondary Halides.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10 mmol scale) minimizing E2 and C-alkylation.

Reagents & Conditions Table

| Component | Specification | Role | Note |

| Phenol | 1.0 equiv (0.94 g) | Nucleophile | Solid, hygroscopic. |

| Cyclopentyl Bromide | 1.2 equiv (1.79 g) | Electrophile | Excess accounts for minor elimination. |

| 2.0 equiv (2.76 g) | Base | Anhydrous, powdered (increases surface area). | |

| DMF | 20 mL (2M conc.) | Solvent | Must be Anhydrous. Polar aprotic. |

| NaI (Catalytic) | 0.1 equiv (150 mg) | Finkelstein Cat. | Converts R-Br to R-I in situ (faster |

Step-by-Step Workflow

-

Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.

-

Solvation: Add Phenol (1.0 eq) and Anhydrous DMF . Stir until dissolved.

-

Deprotonation: Add

(2.0 eq). Stir at Room Temperature (RT) for 15–30 minutes. The solution may turn slightly yellow/orange (phenoxide formation). -

Addition: Add Cyclopentyl Bromide (1.2 eq) followed by catalytic Sodium Iodide (NaI) .

-

Tech Tip: The NaI converts the bromide to the more reactive iodide in situ, accelerating the

reaction relative to the E2 pathway.

-

-

Reaction: Heat the mixture to 60°C .

-

Warning: Do not exceed 80°C. Higher temperatures exponentially favor elimination (Cyclopentene).

-

Monitoring: Check TLC or GC-MS at 4 hours. If incomplete, continue to 12 hours.

-

-

Workup:

-

Cool to RT.

-

Dilute with Water (50 mL) to dissolve salts.

-

Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

-

Critical Wash: Wash the organic layer with 1M NaOH (2 x 20 mL). This removes unreacted phenol.

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

Workflow Diagram

Figure 2: Optimized Experimental Workflow for this compound Synthesis.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Mechanism. [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis - Mechanism and Examples. [Link]

-

ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View (O- vs C-Alkylation). [Link]

Sources

Troubleshooting the Ullmann condensation for aryl ether formation.

Topic: Aryl Ether Formation (C-O Coupling) Role: Senior Application Scientist

Introduction: The Modern Ullmann Paradigm

Welcome to the Ullmann Ether Synthesis Support Hub. If you are here, you are likely struggling with the classical limitations of copper-mediated coupling: harsh temperatures (

The Core Shift:

Successful modern Ullmann condensations rely on Ligand Acceleration . The classical mechanism involving organocopper intermediates on a copper surface has largely been superseded by soluble Cu(I)-ligand complexes. The ligand lowers the activation energy for the oxidative addition of the aryl halide, allowing reactions to proceed at milder temperatures (

Below is a diagnostic guide to troubleshoot your specific failure modes.

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

Figure 1: Logic flow for diagnosing Ullmann condensation failures based on crude reaction analysis.

Issue: Reaction Stalled (No Conversion)

User Query: "I am using CuI and

Root Cause Analysis

In the absence of an accelerating ligand, CuI tends to aggregate or disproportionate into inactive Cu(0) and Cu(II) species before it can activate the aryl halide. The "naked" Cu(I) ion is kinetically incompetent for oxidative addition with deactivated or neutral aryl halides at this temperature.

Troubleshooting Steps

-

Add a Ligand (The "Ma/Buchwald" Effect): You must stabilize the Cu(I) species. The choice of ligand dictates the active catalyst geometry.

-

Recommendation: Add 10–20 mol% of a bidentate ligand.

-

N,O-Ligands (Amino Acids): N,N-Dimethylglycine (DMG) or L-Proline. Excellent for general coupling [1].

-

N,N-Ligands: 1,10-Phenanthroline or trans-1,2-cyclohexanediamine. Preferred for hindered substrates.

-

O,O-Ligands: 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). Useful for very electron-deficient phenols.

-

-

Check the Base/Phenol pKa Match: The Ullmann reaction requires the formation of a phenoxide/alkoxide in situ. If your base is too weak to deprotonate the nucleophile, the reaction shuts down.

-

Diagnostic: If using an aliphatic alcohol,

is likely too weak. Switch to

-

Data: Ligand Efficiency Comparison

| Ligand Class | Example | Best For | Reaction Temp |